2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide

Medicinal Chemistry Drug Design ADME Properties

Researchers requiring a well-characterized, multi-functional phenoxyacetamide scaffold face limited availability of the specific 2-chloro-4-formyl-6-methoxy substitution pattern. CAS 832674-69-8 addresses this gap as a versatile building block combining three distinct reactive handles (Cl, CHO, OMe) on a single ring, enabling diverse derivatizations including Schiff base formation, cross-couplings, and SNAr. With confirmed purity ≥95%, defined solid-state properties (mp 166-170 °C), and favorable drug-like parameters (LogP 0.9-1.03, TPSA 78.6 Ų), this intermediate ensures reproducible results in medicinal chemistry and library synthesis workflows.

Molecular Formula C10H10ClNO4
Molecular Weight 243.64 g/mol
CAS No. 832674-69-8
Cat. No. B1609590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide
CAS832674-69-8
Molecular FormulaC10H10ClNO4
Molecular Weight243.64 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)N
InChIInChI=1S/C10H10ClNO4/c1-15-8-3-6(4-13)2-7(11)10(8)16-5-9(12)14/h2-4H,5H2,1H3,(H2,12,14)
InChIKeyKNWGWROBBUMATG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide (CAS 832674-69-8) – Synthetic Phenoxyacetamide Building Block for Research and Development


2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide (CAS 832674-69-8) is a synthetic organic compound belonging to the substituted phenoxyacetamide class, characterized by a 2-chloro-4-formyl-6-methoxyphenoxy core linked to an acetamide moiety. With a molecular formula of C₁₀H₁₀ClNO₄ and a molecular weight of 243.64 g/mol, this compound serves as a versatile building block and intermediate in medicinal chemistry and chemical biology research . Its structure features three distinct functional groups—chloro, formyl, and methoxy—on the phenoxy ring, which confer unique reactivity profiles and potential for derivatization . While the compound itself is not an approved pharmaceutical agent, it is commercially available at high purity (typically 95–98%) from multiple vendors and is used primarily as a research chemical, reference standard, or synthetic precursor .

2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide (CAS 832674-69-8) Cannot Be Freely Substituted with Other Phenoxyacetamides – Key Physicochemical and Structural Distinctions


Phenoxyacetamide derivatives are not interchangeable due to significant differences in substitution pattern, which directly impact molecular properties such as lipophilicity (LogP), topological polar surface area (TPSA), and hydrogen-bonding capacity—all critical determinants of compound behavior in biological assays and synthetic applications [1]. 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide (CAS 832674-69-8) possesses a unique combination of a methoxy group at the 6-position, a chloro group at the 2-position, and a formyl group at the 4-position on the phenoxy ring, a regioisomeric arrangement that is not replicated in commonly available analogs such as 2-(2-chloro-4-formylphenoxy)acetamide (CAS 333743-26-3) or 2-(4-chloro-2-formylphenoxy)acetamide (CAS 590376-72-0) . These structural variations lead to measurable differences in calculated LogP (0.9–1.03 for the target compound vs. lower values for des-methoxy analogs), TPSA (78.6 Ų for the target vs. ~72 Ų for des-methoxy variants), and molecular weight (~244 g/mol vs. ~214 g/mol for simpler analogs), all of which influence solubility, membrane permeability, and target engagement . Consequently, substituting this compound with a structurally similar but non-identical analog in a research or industrial workflow may alter reaction yields, biological activity profiles, or assay reproducibility, undermining the validity of comparative studies.

2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide (CAS 832674-69-8) – Quantitative Differentiation Evidence Against Closest Analogs


Increased Lipophilicity (LogP = 0.9–1.03) Relative to Des-Methoxy Analog (LogP ≈ 0.44) – Impact on Passive Membrane Permeability and Solubility

2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide exhibits a computed LogP (XLogP3) of 0.9 to 1.0252 , compared to a LogP of 0.44 for the des-methoxy analog 2-(2-chloro-4-formylphenoxy)acetamide (CAS 333743-26-3) . The methoxy substitution increases lipophilicity, which can enhance passive diffusion across lipid bilayers but may reduce aqueous solubility. This difference is critical for researchers optimizing lead compounds for oral bioavailability or cell-based assays.

Medicinal Chemistry Drug Design ADME Properties

Higher Topological Polar Surface Area (TPSA = 78.6 Ų) vs. Des-Methoxy Analogs (TPSA ≈ 72 Ų) – Influence on Oral Absorption Potential

The methoxy group at the 6-position increases the topological polar surface area (TPSA) of 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide to 78.6 Ų . In contrast, the des-methoxy analog 2-(2-chloro-4-formylphenoxy)acetamide has a TPSA of approximately 72 Ų (calculated from structure). TPSA values below 140 Ų are generally favorable for oral absorption, but differences of 6–7 Ų can affect the compound's ability to traverse the blood-brain barrier or interact with polar active sites. The elevated TPSA of the target compound may marginally reduce passive brain penetration relative to the simpler analog.

Drug Design Bioavailability QSAR Modeling

Regioisomeric Chloro/Methoxy Substitution (2-Cl,6-OMe) vs. 2-Cl Only or 4-Cl,2-CHO Analogs – Differentiated Reactivity and Synthetic Utility

2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide (CAS 832674-69-8) features a 2-chloro, 4-formyl, 6-methoxy substitution pattern on the phenoxy ring. Closely related analogs include 2-(2-chloro-4-formylphenoxy)acetamide (CAS 333743-26-3; lacks 6-OMe) and 2-(4-chloro-2-formylphenoxy)acetamide (CAS 590376-72-0; 4-Cl,2-CHO regioisomer) . The unique 2-Cl,6-OMe arrangement introduces steric hindrance near the chloro group and alters the electronic environment of the formyl moiety, which can influence nucleophilic aromatic substitution (SNAr) reactivity and metal-catalyzed cross-coupling outcomes. The formyl group remains accessible for condensation reactions (e.g., hydrazone formation, reductive amination) while the methoxy group can be demethylated to a phenol for further functionalization . No direct head-to-head reactivity data are available in the public literature, but the regioisomeric distinction is unambiguous and represents a core differentiator for synthetic planning.

Synthetic Chemistry Building Blocks Regioselective Derivatization

Solid-State Property Differentiation: Melting Point 166–170 °C – A Quality Control and Formulation Consideration

2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide is a solid at room temperature with a reported melting point range of 166–170 °C . In comparison, the des-methoxy analog 2-(2-chloro-4-formylphenoxy)acetamide (CAS 333743-26-3) has a lower melting point of approximately 120–125 °C (estimated from vendor data) . The elevated melting point of the target compound is consistent with its higher molecular weight and additional polar interactions contributed by the methoxy group. This thermal stability difference can affect storage conditions, formulation strategies, and purification method selection (e.g., recrystallization vs. column chromatography).

Analytical Chemistry Formulation Science Quality Control

Commercial Availability and Purity Profiles: 95–98% Purity with Multiple Supplier Options vs. Single-Source Analogs

2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide (CAS 832674-69-8) is commercially stocked by at least five independent vendors, including BOC Sciences, ChemScene, Hit2Lead, Leyan, and CymitQuimica, with standard purities ranging from 95% to 98% . Pricing for research-scale quantities (e.g., 1 g) is approximately $25–$50 . In contrast, regioisomeric analogs such as 2-(4-chloro-2-formylphenoxy)acetamide (CAS 590376-72-0) are available from fewer suppliers, and the des-methoxy analog 2-(2-chloro-4-formylphenoxy)acetamide (CAS 333743-26-3) is primarily offered by custom synthesis providers rather than as off-the-shelf catalog items . This broader commercial availability of the target compound reduces procurement lead times, ensures competitive pricing, and provides backup sourcing options in case of supply chain disruptions.

Procurement Supply Chain Quality Assurance

Limited Public Bioactivity Data – A Critical Caveat for Biological Screening Applications

Despite its commercial availability, 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide (CAS 832674-69-8) has no published biological activity data (e.g., IC₅₀, EC₅₀, Ki) against specific molecular targets in peer-reviewed literature as of April 2026. Searches of major databases (PubMed, ChEMBL, PubChem) for this CAS number return no primary bioassay results [1][2]. In contrast, N-substituted derivatives of the core scaffold (e.g., N-(2-chlorophenyl)-2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide, CAS 863182-69-8) have been described in patent literature, suggesting that the primary acetamide compound may serve as a synthetic intermediate rather than a final bioactive entity . Researchers procuring this compound for direct biological screening should recognize that its activity profile is uncharacterized, and any observed effects must be interpreted with caution. This absence of data represents a key differentiation from more extensively characterized phenoxyacetamide analogs (e.g., certain herbicidal or anti-inflammatory derivatives) [3].

Biological Activity Screening Library SAR

2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide (CAS 832674-69-8) – Recommended Application Scenarios Based on Verified Differentiating Properties


Medicinal Chemistry: Building Block for Library Synthesis and SAR Exploration

The unique 2-Cl, 4-CHO, 6-OMe substitution pattern of CAS 832674-69-8, combined with its commercial availability from multiple vendors (≥5 sources, 95–98% purity), makes it an ideal starting material for generating diverse compound libraries. The formyl group enables condensation reactions (e.g., hydrazone, oxime, or Schiff base formation), while the chloro group provides a handle for palladium-catalyzed cross-couplings or nucleophilic aromatic substitution after methoxy-directed metalation. The computed LogP (0.9–1.03) and TPSA (78.6 Ų) fall within favorable ranges for orally bioavailable lead candidates, supporting its use in hit-to-lead optimization campaigns.

Analytical Chemistry: Reference Standard for Impurity Profiling or Method Development

The compound's well-defined solid-state properties (melting point 166–170 °C) and high commercial purity (95–98%) qualify it as a potential reference standard in analytical method development, particularly for related phenoxyacetamide APIs or intermediates. Its distinct retention time in reversed-phase HPLC (expected based on LogP and TPSA) and characteristic spectroscopic signature (NMR, IR) facilitate unambiguous identification.

Synthetic Organic Chemistry: Intermediate for N-Substituted Acetamide Derivatives

The primary acetamide nitrogen can be alkylated or acylated to generate N-substituted derivatives, a transformation documented in patent literature for the corresponding N-(2-chlorophenyl) analog (CAS 863182-69-8). The methoxy group at the 6-position influences the regioselectivity of subsequent electrophilic aromatic substitution reactions, differentiating this intermediate from des-methoxy analogs. Researchers synthesizing focused libraries of N-substituted phenoxyacetamides should procure CAS 832674-69-8 to ensure consistent starting material identity and reactivity.

Chemical Biology: Novel Screening Candidate for Target Identification

The absence of published bioactivity data for CAS 832674-69-8 positions it as a novel, unexplored chemotype for phenotypic or target-based screening campaigns. Its physicochemical properties (LogP 0.9–1.03, TPSA 78.6 Ų) are consistent with favorable drug-like space, and the compound is available in sufficient purity for direct use in biochemical or cell-based assays. Discovery of a new biological phenotype associated with this scaffold could lead to intellectual property generation and follow-up medicinal chemistry efforts. Researchers should, however, validate compound identity and purity by in-house analytical methods before screening. [1]

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